5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one
Description
5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is a heterocyclic aromatic compound derived from benzo[d][1,3]dioxol-2-one (commonly referred to as 1,3-benzodioxol-2-one). The parent compound, benzo[d][1,3]dioxol-2-one, is characterized by a fused benzene ring and a dioxolone moiety . The target molecule incorporates two substituents: a nitro (-NO₂) group at position 5 and a trifluoromethyl (-CF₃) group at position 4. These electron-withdrawing groups significantly alter its electronic, steric, and reactive properties compared to the parent structure.
Properties
IUPAC Name |
5-nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F3NO5/c9-8(10,11)3-1-5-6(17-7(13)16-5)2-4(3)12(14)15/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMJRQYXSKZXIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(=O)O2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232534 | |
| Record name | 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933673-29-1 | |
| Record name | 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933673-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitro-6-(trifluoromethyl)-1,3-benzodioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301232534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one typically involves the nitration of 6-(trifluoromethyl)benzo[d][1,3]dioxole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Reduction: 5-Amino-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is primarily influenced by its nitro and trifluoromethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability . These features contribute to its potential biological activities and therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₈H₃F₃N₂O₅ (calculated based on parent structure and substituent additions).
- Molecular Weight : ~251.1 g/mol (estimated).
- Functionality : The nitro group enhances electrophilicity, while the -CF₃ group contributes to lipophilicity and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one with structurally related compounds:
Research Findings and Data Gaps
- Crystallographic Data: Tools like Mercury CSD and SHELX are critical for analyzing crystal structures .
- Toxicity and Ecology: Limited toxicological data exist for benzo[d][1,3]dioxol-2-one derivatives . Further studies are needed to assess the environmental and health impacts of the nitro- and CF₃-substituted analogue.
Biological Activity
5-Nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one is a synthetic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications in various scientific fields.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula : C₉H₅F₃N₂O₄
- Molecular Weight : Approximately 250.14 g/mol
- Functional Groups : Nitro group, trifluoromethyl group, and a benzo[d][1,3]dioxole ring.
These features contribute to its distinct chemical properties and reactivity, making it a compound of interest in medicinal chemistry and agrochemicals .
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, compounds with trifluoromethyl groups have shown enhanced antibacterial effects against various pathogens. The minimum inhibitory concentrations (MICs) for related compounds have been reported as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several human cancer cell lines. For example, compounds structurally related to this compound showed IC50 values lower than that of Doxorubicin in tests against various cancer cells, indicating promising potential as anticancer agents .
The biological activity of this compound is primarily influenced by its nitro and trifluoromethyl groups. The nitro group can be reduced to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which may contribute to its bioactivity .
Synthetic Routes
The synthesis of this compound typically involves the nitration of 6-(trifluoromethyl)benzo[d][1,3]dioxole using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions. This process ensures the selective introduction of the nitro group at the desired position on the aromatic ring .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5-Nitrobenzo[d][1,3]dioxole | Contains a nitro group; lacks trifluoromethyl | Simpler structure; fewer electronic effects |
| 6-Trifluoromethylbenzo[d][1,3]dioxole | Contains trifluoromethyl; no nitro group | Different reactivity profile |
| 5-Aminobenzo[d][1,3]dioxole | Amino group instead of nitro | Potentially higher reactivity due to amine |
This table highlights how the combination of electronic properties from both the nitro and trifluoromethyl groups in this compound contributes to its unique biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-nitro-6-(trifluoromethyl)benzo[d][1,3]dioxol-2-one, and how do reaction conditions influence yield?
- Methodology : A stepwise approach involves nitration and trifluoromethylation of a benzo[d][1,3]dioxol-2-one precursor. For example, nitro groups can be introduced via nitrating agents (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C), followed by trifluoromethylation using (trifluoromethyl)copper(I) complexes in anhydrous DMF at 80–100°C . Yield optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting stoichiometric ratios of reagents.
- Key Considerations : Side reactions, such as over-nitration or decomposition of the trifluoromethyl group, can be mitigated by inert atmosphere (N₂/Ar) and slow reagent addition.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro at C5, trifluoromethyl at C6) and aromatic coupling constants .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) and isotopic patterns for fluorine .
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement, with Mercury CSD 2.0 for visualization of bond lengths/angles and intermolecular interactions .
Q. What safety protocols are critical when handling this compound?
- Handling : Use chemical-resistant gloves (e.g., nitrile), full-face shields, and fume hoods to avoid skin/eye contact and inhalation. Store at 2–8°C in airtight containers away from strong oxidizers (risk of CO/CO₂ release) .
- Waste Disposal : Incinerate with flammable solvents in a chemical waste furnace, adhering to REACH regulations .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported molecular geometries of nitro-trifluoromethyl-substituted benzodioxoles?
- Approach : Use Mercury’s Materials Module to compare packing patterns and void spaces in crystal structures. For example, discrepancies in dihedral angles between nitro and benzodioxole rings can arise from torsional strain induced by the trifluoromethyl group. SHELXL refinement with high-resolution data (e.g., synchrotron sources) improves accuracy .
- Case Study : A 2022 study resolved conflicting reports by analyzing twinned crystals via SHELXD, revealing that steric hindrance from the trifluoromethyl group distorts the nitro group’s orientation .
Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions for derivative synthesis?
- Methodology : Activate the benzodioxole ring via electron-withdrawing groups (nitro/trifluoromethyl) to enhance susceptibility to nucleophiles. For example:
- Nucleophilic Aromatic Substitution : Use NaN₃ in DMSO at 120°C to replace nitro groups with azide, followed by Staudinger reactions to form amines .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ catalysis and microwave-assisted heating (150°C, 30 min) .
Q. How does the compound’s electronic structure influence its biological activity in medicinal chemistry studies?
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) predict electron-deficient regions at the nitro group, making it a potential pharmacophore for enzyme inhibition. In vitro assays with benzo[d][1,3]dioxole derivatives show enhanced binding to cytochrome P450 enzymes due to fluorine’s electronegativity .
- Experimental Validation : Replace the trifluoromethyl group with methyl or chloro analogs; bioactivity drops by 40–60%, confirming its role in target interaction .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Scale-Up Issues : Racemization occurs at high temperatures (>100°C) during trifluoromethylation. Solutions include:
- Chiral Catalysis : Use (R)-BINAP-Cu(I) complexes to achieve >90% enantiomeric excess (ee) .
- Low-Temperature Techniques : Microreactors enable rapid mixing and heat dissipation, reducing side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
